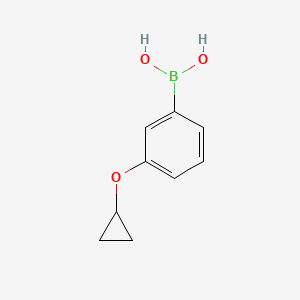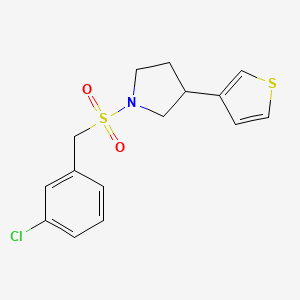![molecular formula C14H18FNO4S B2824794 3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid CAS No. 1338673-80-5](/img/structure/B2824794.png)
3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of propanoic acid, with a sulfonyl group attached to a fluorophenyl group and a piperidyl group . The sulfonyl group is a functional group that is often involved in binding to proteins or enzymes in biological systems .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as electrophilic aromatic substitution . Fluorosulfonyl radicals have also been used in the synthesis of sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound would likely involve a propanoic acid backbone, with the sulfonyl-fluorophenyl group and the piperidyl group attached. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents present. For instance, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, its solubility, melting point, and boiling point would be influenced by factors such as the size and polarity of its constituent groups .Applications De Recherche Scientifique
Biomedical Research and Drug Development
The synthesis and biological evaluation of sulfonated compounds, including those related to "3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid", have been a topic of interest in the development of pharmaceuticals. For instance, the resolution of a nonsteroidal antiandrogen highlights the importance of sulfonated compounds in creating more effective therapies for conditions like prostate cancer. This research underscores the utility of sulfonated compounds in medicinal chemistry, particularly in the design of drugs with specific enantiomeric activities (Tucker & Chesterson, 1988).
Material Science and Engineering
In the field of material science, sulfonated compounds serve as crucial building blocks for the development of advanced materials. For example, the synthesis of comb-shaped poly(arylene ether sulfone)s demonstrates the role of sulfonation in producing proton exchange membranes for fuel cells. These membranes exhibit high proton conductivity, essential for the efficiency of fuel cell technologies (Kim, Robertson, & Guiver, 2008).
Analytical Chemistry
Sulfonated derivatives are also pivotal in analytical chemistry for their roles in the synthesis of fluorescent amino acids and their incorporation into proteins. This approach allows for the detailed study of protein structure, dynamics, and interactions, offering insights into biological processes and molecular biology (Summerer et al., 2006).
Environmental Science
In environmental science, the study of perfluoroalkylated substances, including the analysis of compounds like 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid] (ADONA), contributes to understanding the distribution and impact of these persistent chemicals in ecosystems and human health. Research in this area aids in the development of strategies for mitigating the environmental and health risks posed by these substances (Fromme et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-3-1-2-4-13(12)21(19,20)16-9-7-11(8-10-16)5-6-14(17)18/h1-4,11H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOSQINZZSROQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

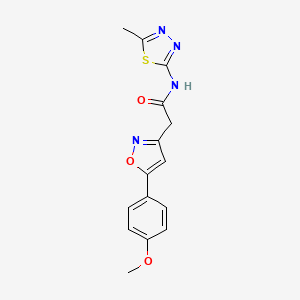
![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)
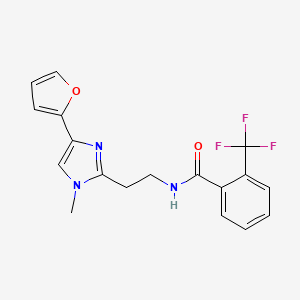
![5-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2824717.png)
![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2824721.png)
![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2824723.png)
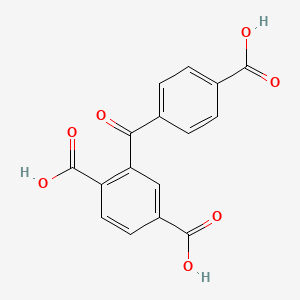
![N-(3-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2824727.png)
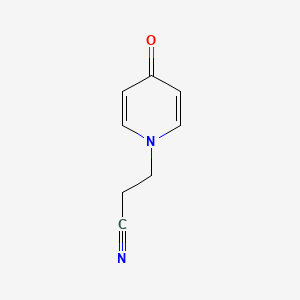
methanone](/img/structure/B2824729.png)
![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)
